molecular formula C6H11BN2O2 B13452927 (3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid

(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13452927
M. Wt: 153.98 g/mol
InChI Key: JUWFSFFDQROUTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is an organoboron compound that features a pyrazole ring substituted with an ethyl and a methyl group, along with a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the reaction of 4-bromo-1-methylpyrazole with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation of the boronic acid group.

    Substituted Pyrazoles: Formed through substitution reactions on the pyrazole ring.

Scientific Research Applications

(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-ethyl-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both ethyl and methyl groups on the pyrazole ring can affect the electronic properties and steric hindrance, making it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C6H11BN2O2

Molecular Weight

153.98 g/mol

IUPAC Name

(3-ethyl-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C6H11BN2O2/c1-3-6-5(7(10)11)4-9(2)8-6/h4,10-11H,3H2,1-2H3

InChI Key

JUWFSFFDQROUTJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1CC)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.